An In-Depth Technical Guide to (R)-2-hydroxy-3-methylbutanoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-2-hydroxy-3-methylbutanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-2-hydroxy-3-methylbutanoic acid , a chiral alpha-hydroxy acid, stands as a pivotal building block in the landscape of modern organic synthesis. Its structural relationship to the amino acid D-valine and the presence of a stereogenic center bestow upon it significant value, particularly in the construction of complex, enantiomerically pure molecules. This guide offers a comprehensive exploration of its chemical and physical properties, spectroscopic signature, synthesis methodologies, and its critical role in the development of pharmaceuticals.
Nomenclature and Structure
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IUPAC Name: (2R)-2-hydroxy-3-methylbutanoic acid[1]
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Synonyms: D-α-Hydroxyisovaleric acid, (R)-2-Hydroxyisovaleric acid[1]
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CAS Number: 17407-56-6[1]
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Molecular Formula: C₅H₁₀O₃[1]
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Molecular Weight: 118.13 g/mol [1]
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Chemical Structure:
Caption: 2D structure of (R)-2-hydroxy-3-methylbutanoic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-2-hydroxy-3-methylbutanoic acid is essential for its effective use in research and development.
| Property | Value | Source(s) |
| Melting Point | 86-87 °C | [2]() |
| Boiling Point | 120-125 °C at 17 Torr | [3]([Link]) |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [3]([Link]) |
| pKa (Predicted) | 3.87 ± 0.16 | [3]([Link]) |
| Solubility | Soluble in dimethyl sulfoxide and methanol. | [3]([Link]) |
Spectroscopic Profile
The spectroscopic data provides a unique fingerprint for the identification and characterization of (R)-2-hydroxy-3-methylbutanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, H₂O): The proton NMR spectrum provides characteristic signals for the different protons in the molecule.[4]
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A doublet for the proton at the chiral center (C2).
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A multiplet for the proton at C3.
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Two doublets for the diastereotopic methyl protons.
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Broad singlets for the hydroxyl and carboxylic acid protons.
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¹³C NMR: The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule.[5]
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Carboxylic acid carbon (C1): ~175-180 ppm
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Carbon bearing the hydroxyl group (C2): ~70-75 ppm
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Isopropyl methine carbon (C3): ~30-35 ppm
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Isopropyl methyl carbons (C4, C5): ~15-20 ppm
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Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
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O-H Stretch (Carboxylic Acid): A broad absorption in the range of 2500-3300 cm⁻¹.
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O-H Stretch (Alcohol): A broad absorption around 3400 cm⁻¹.
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C-H Stretch (Alkyl): Absorptions in the range of 2850-2960 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong absorption around 1720 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (R)-2-hydroxy-3-methylbutanoic acid would be expected to show a molecular ion peak (M⁺) at m/z 118. Common fragmentation patterns for α-hydroxy acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the C-C bond adjacent to the oxygen.[6]
Reactivity and Synthetic Utility
(R)-2-hydroxy-3-methylbutanoic acid possesses two primary functional groups, a carboxylic acid and a secondary alcohol, which dictate its reactivity.
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Esterification: The carboxylic acid group can be readily esterified under acidic conditions with various alcohols. This is a common protecting group strategy or a means to modify the compound's solubility and reactivity.
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Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto acid, α-ketoisovaleric acid, using standard oxidizing agents.
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Reactions of the Hydroxyl Group: The hydroxyl group can undergo etherification or be converted to a good leaving group for subsequent nucleophilic substitution reactions.
Its primary utility in drug development stems from its role as a chiral building block. The predefined stereochemistry at the C2 position is invaluable for the enantioselective synthesis of complex target molecules, ensuring the desired biological activity and minimizing off-target effects.
Synthesis of (R)-2-hydroxy-3-methylbutanoic Acid
The enantioselective synthesis of (R)-2-hydroxy-3-methylbutanoic acid is crucial for its application in pharmaceutical manufacturing. Two primary strategies are commonly employed: asymmetric chemical synthesis and biocatalytic methods.
Asymmetric Synthesis using Evans Chiral Auxiliaries
This method provides high enantiomeric excess but involves multiple steps and the use of stoichiometric chiral auxiliaries.[7]
Caption: Workflow for Asymmetric Synthesis using Evans Auxiliary.
Experimental Protocol: Asymmetric Synthesis [7]
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Acylation of the Chiral Auxiliary: React isovaleryl chloride with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the acylated auxiliary.
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Enolate Formation: Dissolve the acylated auxiliary in anhydrous THF, cool to -78 °C, and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to generate the sodium enolate.
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Asymmetric Hydroxylation: Treat the enolate solution with an electrophilic oxygen source, such as a Davis oxaziridine, to introduce the hydroxyl group stereoselectively.
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Auxiliary Cleavage: Cleave the chiral auxiliary from the hydroxylated product using lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield (R)-2-hydroxy-3-methylbutanoic acid.
Biocatalytic Kinetic Resolution
Enzymatic methods offer a greener and often more direct route to the enantiomerically pure acid, typically through the kinetic resolution of a racemic ester.[7]
Caption: Workflow for Biocatalytic Kinetic Resolution.
Experimental Protocol: Biocatalytic Kinetic Resolution [7]
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Reaction Setup: Suspend racemic ethyl 2-hydroxy-3-methylbutanoate in a suitable buffer solution.
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Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B).
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Enantioselective Hydrolysis: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The lipase will selectively hydrolyze the (S)-ester to the (S)-acid.
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Workup and Separation: Once approximately 50% conversion is reached, stop the reaction. Separate the unreacted (R)-ester from the (S)-acid.
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Hydrolysis of (R)-ester: Hydrolyze the isolated (R)-ester under basic conditions (e.g., NaOH) followed by acidic workup to obtain the desired (R)-2-hydroxy-3-methylbutanoic acid.
Applications in Drug Development
(R)-2-hydroxy-3-methylbutanoic acid is a valuable chiral precursor in the synthesis of several pharmaceuticals. Its structural features are incorporated to impart specific stereochemistry, which is often crucial for therapeutic efficacy and safety.
One notable, albeit indirect, application is in the synthesis of intermediates for drugs like Rivastigmine , which is used to treat dementia associated with Alzheimer's and Parkinson's diseases. While the final drug contains a different chiral amine fragment, the synthesis of such fragments often relies on methodologies developed for and with chiral building blocks like alpha-hydroxy acids.[8][9] The principles of stereocontrol learned from manipulating molecules like (R)-2-hydroxy-3-methylbutanoic acid are broadly applicable.
Furthermore, its structural relationship to D-valine makes it a key starting material for the synthesis of peptide analogues and other bioactive molecules where the natural amino acid is replaced by this hydroxy acid to modulate properties such as metabolic stability and receptor binding.
Safety and Handling
(R)-2-hydroxy-3-methylbutanoic acid is classified as an irritant.[1]
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, protective clothing, and eye/face protection.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Use only outdoors or in a well-ventilated area.
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
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Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
(R)-2-hydroxy-3-methylbutanoic acid is a versatile and valuable chiral building block for the synthesis of complex organic molecules. Its well-defined stereochemistry, coupled with the reactivity of its hydroxyl and carboxylic acid functional groups, makes it an important tool for medicinal chemists and process development scientists. The availability of robust synthetic methods, both chemical and biocatalytic, ensures its accessibility for a wide range of applications in the pharmaceutical industry. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is paramount for its successful implementation in research and development endeavors.
References
-
Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Available from: [Link]
-
2-hydroxy-3-methylbutyric acid - ChemBK. Available from: [Link]
-
Novel Convenient Synthesis of Rivastigmine - ResearchGate. Available from: [Link]
-
2-Hydroxy-3-methyl-butyric acid - SpectraBase. Available from: [Link]
-
(-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem. Available from: [Link]
-
(S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem. Available from: [Link]
-
interpreting C-13 NMR spectra - Chemguide. Available from: [Link]
-
Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis - JOCPR. Available from: [Link]
-
Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester - NIST WebBook. Available from: [Link]
-
Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC - NIH. Available from: [Link]
- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S) - Google Patents.
-
R-2-Hydroxy-3-methylbutanoic acid 3-Methylbutanoyl | C10H18O4 | CID 22922043 - PubChem. Available from: [Link]
- CN103664702A - Production process of rivastigmine - Google Patents.
-
2-Hydroxy-2-methylbutyric acid - NIST WebBook. Available from: [Link]
-
Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs - Journal of Emerging Investigators. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]
-
2-Hydroxy-3-methylbutyric acid, 2TMS derivative - NIST WebBook. Available from: [Link]
-
2-Amino-3-hydroxy-3-methylbutanoic acid - LookChem. Available from: [Link]
- CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents.
-
Isovaleric acid - Wikipedia. Available from: [Link]
Sources
- 1. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hmdb.ca [hmdb.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
